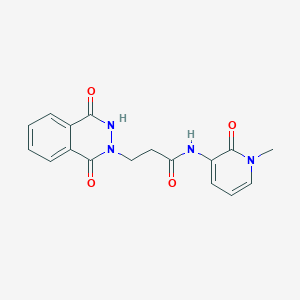
3-(1,4-dioxo-3H-phthalazin-2-yl)-N-(1-methyl-2-oxopyridin-3-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,4-dioxo-3H-phthalazin-2-yl)-N-(1-methyl-2-oxopyridin-3-yl)propanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is synthesized using a specific method that involves the reaction of different chemicals. The following paper will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 3-(1,4-dioxo-3H-phthalazin-2-yl)-N-(1-methyl-2-oxopyridin-3-yl)propanamide.
Aplicaciones Científicas De Investigación
3-(1,4-dioxo-3H-phthalazin-2-yl)-N-(1-methyl-2-oxopyridin-3-yl)propanamide has potential applications in various fields of scientific research. It has been found to exhibit anticancer properties and is being studied for its potential use in cancer treatment. Additionally, it has been found to have anti-inflammatory properties and is being studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis. It has also been shown to have potential as an antibacterial agent and is being studied for its use in treating bacterial infections.
Mecanismo De Acción
The mechanism of action of 3-(1,4-dioxo-3H-phthalazin-2-yl)-N-(1-methyl-2-oxopyridin-3-yl)propanamide is not fully understood. However, it has been found to inhibit the activity of specific enzymes that are involved in various cellular processes. This inhibition leads to the disruption of these processes, ultimately resulting in the observed biological effects of the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(1,4-dioxo-3H-phthalazin-2-yl)-N-(1-methyl-2-oxopyridin-3-yl)propanamide are varied and depend on the specific application being studied. In cancer treatment, the compound has been found to induce cell cycle arrest and apoptosis in cancer cells. Inflammatory diseases, the compound has been found to inhibit the production of pro-inflammatory cytokines. In bacterial infections, the compound has been found to inhibit the growth of specific bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(1,4-dioxo-3H-phthalazin-2-yl)-N-(1-methyl-2-oxopyridin-3-yl)propanamide in lab experiments is its potential to exhibit a wide range of biological effects. It is also relatively easy to synthesize and purify, making it readily available for use in experiments. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of 3-(1,4-dioxo-3H-phthalazin-2-yl)-N-(1-methyl-2-oxopyridin-3-yl)propanamide. One direction is the further study of its potential applications in cancer treatment, including its use in combination with other chemotherapeutic agents. Another direction is the study of its potential applications in treating other inflammatory diseases, such as multiple sclerosis. Additionally, further research is needed to understand the mechanism of action of the compound and to identify any potential side effects or toxicity issues.
Métodos De Síntesis
The synthesis of 3-(1,4-dioxo-3H-phthalazin-2-yl)-N-(1-methyl-2-oxopyridin-3-yl)propanamide involves the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid ethyl ester with 2-phthalimidoacetyl chloride in the presence of triethylamine. The reaction is carried out in a solvent such as dichloromethane or chloroform, and the resulting product is purified using chromatography techniques.
Propiedades
IUPAC Name |
3-(1,4-dioxo-3H-phthalazin-2-yl)-N-(1-methyl-2-oxopyridin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4/c1-20-9-4-7-13(17(20)25)18-14(22)8-10-21-16(24)12-6-3-2-5-11(12)15(23)19-21/h2-7,9H,8,10H2,1H3,(H,18,22)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAMAYIXGXAXWPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)NC(=O)CCN2C(=O)C3=CC=CC=C3C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,4-dioxo-3H-phthalazin-2-yl)-N-(1-methyl-2-oxopyridin-3-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(2-Hydroxybutyl)piperazin-1-yl]-(1-pyrimidin-2-ylpiperidin-3-yl)methanone](/img/structure/B7574411.png)
![[2-(Dimethylamino)pyridin-4-yl]-[4-(2-hydroxy-2-methylpropyl)piperazin-1-yl]methanone](/img/structure/B7574416.png)
![(E)-3-[4-methoxy-3-[methyl-(4-methylphenyl)sulfamoyl]phenyl]prop-2-enoic acid](/img/structure/B7574426.png)
![(3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)-[2-(pyrazol-1-ylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B7574431.png)
![1-(3-cyanophenyl)-N-[2-[cyclopropyl(propan-2-yl)amino]ethyl]methanesulfonamide](/img/structure/B7574439.png)
![Cyclopropyl-[2-[1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]azepan-1-yl]methanone](/img/structure/B7574444.png)
![1-(2-Methylcyclohexyl)-3-[2-methyl-5-(methylsulfamoyl)phenyl]urea](/img/structure/B7574449.png)
![1-[(1-hydroxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-3-pyridin-2-ylurea](/img/structure/B7574451.png)
![1-[3-(2-Propan-2-ylimidazol-1-yl)piperidin-1-yl]-2-(1,2,4-triazol-1-yl)propan-1-one](/img/structure/B7574454.png)
![1-(2-imidazol-1-ylethyl)-3-[1-(5-phenyl-1H-imidazol-2-yl)propyl]urea](/img/structure/B7574456.png)

![4-azatricyclo[4.3.1.13,8]undecan-4-yl(3H-benzimidazol-5-yl)methanone](/img/structure/B7574480.png)
![3-Fluoro-4-[[4-[1-(oxane-4-carbonyl)azepan-2-yl]piperidin-1-yl]methyl]benzonitrile](/img/structure/B7574488.png)
